molecular formula C12H12N6O B7055895 N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide

N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide

Cat. No.: B7055895
M. Wt: 256.26 g/mol
InChI Key: RMSHWTOSYHRPJN-UHFFFAOYSA-N
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Description

N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide typically involves the reaction of 3-cyanopyridine with 1-propyltriazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide can be compared with other pyridine derivatives such as:

    3-cyanopyridine: Known for its antimicrobial properties.

    1-propyltriazole-4-carboxylic acid: Used as a precursor in the synthesis of various compounds.

    Pyridine-3-carbonitrile: Exhibits anticancer activity.

These compounds share similar chemical structures but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-2-5-18-8-11(16-17-18)12(19)15-10-3-4-14-7-9(10)6-13/h3-4,7-8H,2,5H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSHWTOSYHRPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)C(=O)NC2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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